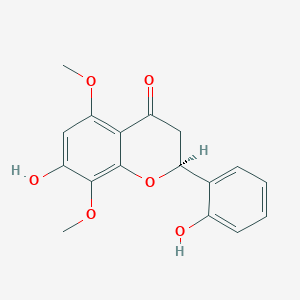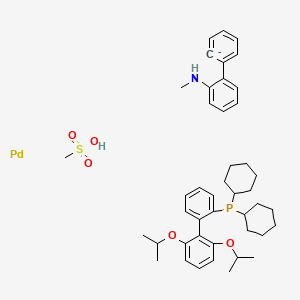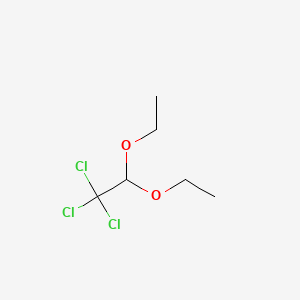
2',7-Dihydroxy-5,8-dimethoxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,7-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound with the chemical formula C17H16O6. It is a natural product found in certain plants, particularly in the Scutellaria genus . This compound is known for its various biological activities, including potential anti-inflammatory and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7-Dihydroxy-5,8-dimethoxyflavanone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and demethylation . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of 2’,7-Dihydroxy-5,8-dimethoxyflavanone may involve the extraction of the compound from natural sources, such as the Scutellaria barbata plant . This process typically includes solvent extraction, purification, and crystallization steps to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2’,7-Dihydroxy-5,8-dimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavanone.
Substitution: The hydroxyl and methoxy groups on the flavanone ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones .
Aplicaciones Científicas De Investigación
2’,7-Dihydroxy-5,8-dimethoxyflavanone has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2’,7-Dihydroxy-5,8-dimethoxyflavanone involves its interaction with various molecular targets and pathways. For example, it has been shown to upregulate the expression of heme oxygenase-1 via the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (MAPK/Nrf2) pathway in human cardiac fibroblasts . This upregulation leads to increased antioxidant activity and reduced inflammation .
Comparación Con Compuestos Similares
2’,7-Dihydroxy-5,8-dimethoxyflavanone can be compared with other similar flavonoid compounds, such as:
7-Hydroxy-5,8-dimethoxyflavanone: Another flavonoid with similar structural features but different biological activities.
5-Hydroxy-7,8-dimethoxyflavone: Known for its anti-inflammatory and antioxidant properties.
The uniqueness of 2’,7-Dihydroxy-5,8-dimethoxyflavanone lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other flavonoids .
Propiedades
Fórmula molecular |
C17H16O6 |
|---|---|
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
(2S)-7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3/t13-/m0/s1 |
Clave InChI |
SJYKCNDMHBDJEC-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=C2C(=O)C[C@H](OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |
SMILES canónico |
COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)

![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)

![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)







